molecular formula C10H12F3N3 B15307233 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine

Cat. No.: B15307233
M. Wt: 231.22 g/mol
InChI Key: JUQZTBXQPPEGJP-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine is a chemical compound characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. One common method includes the use of a Mannich reaction, where a piperidine derivative reacts with a pyrazine derivative in the presence of formaldehyde and an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)-4-(trifluoromethyl)pyridine
  • 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine
  • 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline

Uniqueness

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

2-piperidin-2-yl-5-(trifluoromethyl)pyrazine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)9-6-15-8(5-16-9)7-3-1-2-4-14-7/h5-7,14H,1-4H2

InChI Key

JUQZTBXQPPEGJP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=N2)C(F)(F)F

Origin of Product

United States

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